1-Phenyl-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1-Phenyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a six-membered ring containing three nitrogen atoms and three carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of phenyl isocyanate. The reaction typically involves heating phenyl isocyanate in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the triazinane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazinane derivatives.
Reduction: Reduction reactions can convert the trione to its corresponding alcohols or amines.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted triazinanes, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of polymers and as a crosslinking agent in various materials.
Mechanism of Action
The mechanism by which 1-Phenyl-1,3,5-triazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The pathways involved often include enzyme inhibition and receptor binding, which can result in various biological effects .
Comparison with Similar Compounds
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound is similar in structure but contains allyl groups instead of a phenyl group.
1,3,5-Triazinane-2,4,6-trithione: This derivative has sulfur atoms replacing the oxygen atoms in the trione structure.
Uniqueness: 1-Phenyl-1,3,5-triazinane-2,4,6-trione is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it valuable in specific applications where the phenyl group plays a crucial role in the compound’s activity .
Properties
CAS No. |
5725-46-2 |
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Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1-phenyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H7N3O3/c13-7-10-8(14)12(9(15)11-7)6-4-2-1-3-5-6/h1-5H,(H2,10,11,13,14,15) |
InChI Key |
NOOVCSWFVWLKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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